Tizanidine-d4

Vue d'ensemble

Description

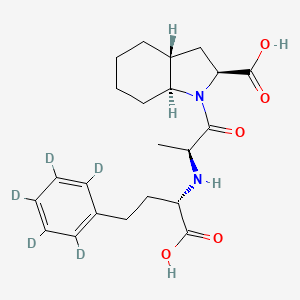

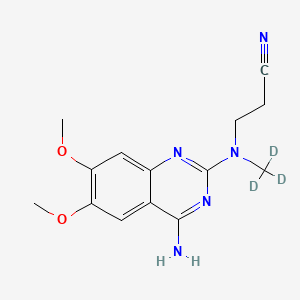

Tizanidine-d4 is a deuterated form of the muscle relaxant Tizanidine . It is used to treat muscle spasms caused by spinal cord injuries or multiple sclerosis . Tizanidine D4 works by blocking certain nerve signals that cause muscles to tense up, thereby relaxing the muscles and reducing pain and discomfort .

Synthesis Analysis

Tizanidine-loaded proniosomes (TZN-PN) were prepared by coacervation phase separation method . This method aimed at enhancing oral delivery and therapeutic activity .Molecular Structure Analysis

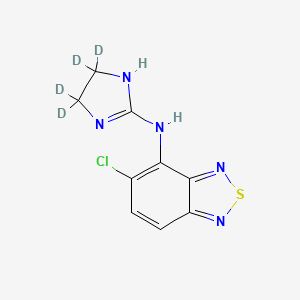

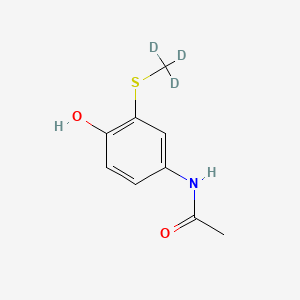

The chemical formula of Tizanidine D4 is C9H8D4ClN5S . The molecular weight is 260.78 g/mol .Chemical Reactions Analysis

Tizanidine is metabolized in the liver and excreted in the urine . The drug has a half-life of approximately 2.5 hours and is mainly eliminated through the renal route .Physical And Chemical Properties Analysis

Tizanidine D4 is a white to off-white powder that is practically insoluble in water and soluble in methanol and ethanol .Applications De Recherche Scientifique

Musculoskeletal Pain Management

Tizanidine-d4 is primarily used as a skeletal muscle relaxant for the treatment of musculoskeletal pain. It acts as a centrally acting alpha-2 adrenoceptor agonist, which helps in reducing spasticity by inhibiting presynaptic motor neurons .

Neuropathic Pain

Research indicates that Tizanidine-d4 has potential benefits in managing neuropathic pain. Its efficacy in this area could be attributed to its ability to modulate pain pathways centrally .

Gastroprotection

Tizanidine-d4 may offer gastroprotective effects, which can improve patient tolerance to nonsteroidal anti-inflammatory agents. This application is particularly beneficial for patients who require NSAIDs for pain management but are at risk of gastrointestinal complications .

Preemptive Analgesia

In geriatric practice, Tizanidine-d4 has been used off-label as preemptive analgesia. This application aims to reduce early postoperative pain and is a key component of multimodal analgesia strategies .

Anti-Tumor Effects

Emerging research suggests that Tizanidine-d4 might have anti-tumor effects. While this application is still in the exploratory phase, it opens up new avenues for the use of Tizanidine-d4 in oncology .

New Delivery Systems

There is ongoing development of new delivery systems for Tizanidine-d4 to improve its pharmacokinetics. These include buccal patches, transdermal delivery systems, nasal spray, and in situ rectal gel. Such advancements aim to enhance the efficacy and convenience of drug administration .

Quantitative Analysis in Clinical Toxicology

Tizanidine-d4 serves as a stable-labeled internal standard suitable for quantitation of tizanidine levels in various analytical methods. This application is crucial in clinical toxicology, urine drug testing, pain prescription monitoring, forensic analysis, or isotope dilution applications .

Mécanisme D'action

Target of Action

Tizanidine-d4, like its parent compound Tizanidine, primarily targets the alpha-2 adrenergic receptors (α2-AR) . These receptors are part of the central nervous system and play a crucial role in reducing muscle spasticity .

Mode of Action

Tizanidine-d4 acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it increases presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons, leading to muscle spasms .

Biochemical Pathways

The primary biochemical pathway affected by Tizanidine-d4 involves the inhibition of the release of amino acids such as glutamate and aspartate from the presynaptic terminal of spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, leading to a suppression of polysynaptic signal transduction at the spinal cord intermediate neuron level . The overall effect is a decrease in muscle spasticity .

Pharmacokinetics

The pharmacokinetic properties of Tizanidine-d4 are expected to be similar to those of Tizanidine. Tizanidine is known to be primarily metabolized via the cytochrome P450 (CYP) 1A2 enzyme . Medications that inhibit this enzyme will affect the clearance of Tizanidine, leading to increased plasma concentrations of the drug and potentially serious adverse events .

Result of Action

The molecular and cellular effects of Tizanidine-d4’s action result in a significant reduction in muscle spasticity . At the molecular level, the drug’s interaction with alpha-2 adrenergic receptors leads to the inhibition of excitatory neurotransmitters . At the cellular level, this results in a decrease in neuronal firing that promotes muscle spasms .

Action Environment

Environmental factors, particularly the presence of other drugs, can influence the action, efficacy, and stability of Tizanidine-d4. For instance, the concurrent use of Tizanidine with CYP1A2 inhibitors may lead to serious health consequences associated with low blood pressure such as falls and fractures . Therefore, careful consideration should be given to the patient’s overall medication regimen when prescribing Tizanidine-d4.

Safety and Hazards

Tizanidine D4 is considered hazardous . It is contraindicated in patients with liver or kidney disease, as well as those with a history of hypotension or fainting . It may also interact with other medications, such as fluvoxamine, ciprofloxacin, and fluoroquinolones, so caution should be exercised when prescribing this drug .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659273 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188331-19-2 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)